cis-1,3,5-Trimethylpiperazinedihydrochloride

Description

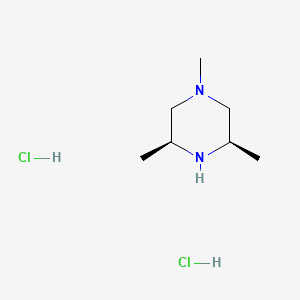

cis-1,3,5-Trimethylpiperazine dihydrochloride (C7H18Cl2N2, molecular weight 201.14 g/mol) is a piperazine derivative characterized by three methyl groups in the cis configuration at positions 1, 3, and 5 of the piperazine ring. Piperazine derivatives are widely utilized in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their structural versatility and ability to modulate physicochemical properties such as solubility, stability, and bioavailability .

Properties

IUPAC Name |

(3S,5R)-1,3,5-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-4-9(3)5-7(2)8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVXZTATLSJCPV-DTQHMAPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quaternization and Deprotection Strategy

A scalable industrial method involves quaternization followed by acid hydrolysis:

-

Protection and Alkylation :

-

Deprotection :

This method highlights the importance of protecting group strategies to avoid over-alkylation. The final dihydrochloride is obtained via acidification, with purity confirmed by potentiometric titration (>97%) .

Microwave-Assisted Click Chemistry

A novel one-pot approach leverages microwave irradiation for rapid synthesis:

-

Reaction Components :

-

Conditions :

While this method is optimized for triazole derivatives, adapting the azide component could yield cis-1,3,5-trimethylpiperazine analogs. Microwave irradiation enhances reaction rates and reduces side products.

Comparative Analysis of Methods

Stereochemical Control and Purification

-

Cis Isomer Preference : The cis configuration is favored during hydrogenation due to steric hindrance from methyl groups, as evidenced by NMR studies .

-

Purification :

Analytical Validation

-

NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 3.48 ppm for N⁺-CH₃ in dihydrochloride) .

-

Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 201.14 for C₇H₁₈Cl₂N₂) .

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions: cis-1,3,5-Trimethylpiperazinedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Various amine derivatives.

Substitution: Substituted piperazine derivatives with different functional groups.

Scientific Research Applications

cis-1,3,5-Trimethylpiperazinedihydrochloride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1,3,5-Trimethylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between cis-1,3,5-trimethylpiperazine dihydrochloride and two related piperazine derivatives:

Key Findings:

Substitution Patterns: The trimethoxybenzyl group in the Trimetazidine-related impurity introduces significant steric bulk and lipophilicity compared to the simpler methyl groups in cis-1,3,5-trimethylpiperazine dihydrochloride. This difference impacts solubility and bioavailability, making the former more suited for membrane penetration in cardiac drugs. The (2S,6S)-1,2,6-trimethylpiperazine dihydrochloride isomer demonstrates how positional changes (1,2,6 vs.

Functional Utility :

- cis-1,3,5-Trimethylpiperazine dihydrochloride’s symmetrical structure may favor applications requiring predictable crystallization or stability under physiological conditions.

- In contrast, the Trimetazidine impurity serves as a critical reference material for quality control in pharmaceutical manufacturing, emphasizing the need for precise structural characterization.

Synthetic Challenges :

- The synthesis of cis-1,3,5-trimethylpiperazine dihydrochloride likely requires regioselective methylation techniques to avoid trans-isomer byproducts, a challenge less prominent in the asymmetric (2S,6S) isomer .

Biological Activity

cis-1,3,5-Trimethylpiperazinedihydrochloride is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system. Specifically, it has been noted for:

- Serotonin Receptor Agonism : The compound acts as a selective agonist for the 5-HT1A receptor, which is implicated in mood regulation and anxiety responses. This agonistic action has been linked to anxiolytic and antidepressant effects observed in animal models .

- Dopamine Receptor Interaction : Preliminary studies suggest that it may also exhibit activity at dopamine receptors, potentially influencing dopaminergic pathways associated with various neuropsychiatric disorders .

Biological Activity Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anxiolytic Effects in Rodent Models

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The compound showed a dose-dependent effect on reducing the time spent in the open arms of the maze, indicating anxiolytic properties.

Case Study 2: Impact on Dopaminergic Activity

In a separate investigation involving rat models, the compound was found to modulate dopamine release in response to stressors. This modulation was assessed through microdialysis techniques that measured extracellular dopamine levels in the nucleus accumbens. Results indicated that this compound could attenuate stress-induced dopamine surges, suggesting potential benefits for conditions like schizophrenia or addiction.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and stereochemistry of cis-1,3,5-Trimethylpiperazine dihydrochloride?

Answer:

- Nuclear Magnetic Resonance (NMR): Use , , and -NMR to confirm stereochemistry and detect impurities. For example, -NMR can resolve methyl group environments in the piperazine ring, while -NMR is critical if phosphine-containing derivatives are synthesized .

- X-ray Crystallography: Resolve crystal structures to validate the cis configuration of methyl groups and hydrogen bonding patterns with chloride ions .

- Mass Spectrometry (MS): High-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight and isotopic patterns, especially for hydrated or chloride-bound species .

- Elemental Analysis: Validate stoichiometry (e.g., C:H:N:Cl ratios) to ensure dihydrochloride formation .

Q. How should researchers handle and store cis-1,3,5-Trimethylpiperazine dihydrochloride to ensure stability?

Answer:

- Storage Conditions: Store in sealed containers under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Avoid exposure to moisture, as hydrolysis of the dihydrochloride salt can alter reactivity .

- Handling: Use gloves, lab coats, and fume hoods. Avoid skin/eye contact due to potential irritancy (similar to related piperazine hydrochlorides) .

- Stability Testing: Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) to establish shelf life .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the kinetic stability of cis-1,3,5-Trimethylpiperazine dihydrochloride derivatives under physiological conditions?

Answer:

- Kinetic Profiling: Use UV/Visible spectroscopy to track water substitution rates (e.g., chloride-to-aqua ligand exchange) at 298 K. For analogous Ru(II) complexes, pseudo-first-order rate constants () of – were observed, with half-lives (~33 sec) suggesting rapid equilibration .

- pH-Dependent Studies: Measure pKa values (via pH titrations with UV/Vis) to assess protonation states influencing reactivity. For example, Ru(II) complexes with higher pKa exhibited enhanced bioactivity .

- Competitive Binding Assays: Compare stability in simulated biological fluids (e.g., PBS with NaCl) to identify competing ligands (e.g., proteins, DNA) that destabilize the compound .

Q. How can researchers design experiments to evaluate the interaction of cis-1,3,5-Trimethylpiperazine dihydrochloride with nucleic acids?

Answer:

- DNA Binding Assays:

- UV Melting Curves: Monitor thermal denaturation of dsDNA (e.g., calf thymus DNA) in the compound’s presence. Increased suggests intercalation or groove binding .

- Circular Dichroism (CD): Detect conformational changes in G-quadruplex or duplex DNA upon compound interaction .

- Cellular Imaging: Use label-free techniques like pTYCHographic imaging to track intracellular localization and effects on cell viability over 72–96 hours .

- MTT Assays: Quantify cytotoxicity in cancer cell lines (e.g., A549, A2780) and compare to reference drugs (e.g., cisplatin). IC values <10 µM indicate potent activity .

Q. What methodologies are suitable for investigating the compound’s metabolic fate and distribution in biological systems?

Answer:

- Radiolabeling: Synthesize - or -labeled derivatives to track absorption, distribution, metabolism, and excretion (ADME) in animal models .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Identify metabolites in plasma/urine samples. For example, phase I metabolites (e.g., hydroxylated or demethylated derivatives) can be detected via fragmentation patterns .

- Tissue Distribution Studies: Use autoradiography or quantitative whole-body imaging to map accumulation in organs (e.g., liver, kidneys) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro cytotoxicity and in vivo efficacy data?

Answer:

- Bioavailability Testing: Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assays) to identify poor absorption issues .

- Plasma Protein Binding: Use equilibrium dialysis to assess compound sequestration by serum albumin, which may reduce free drug availability .

- Metabolite Interference: Compare parent compound and metabolite activity via LC-MS-coupled bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.